5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Structures
A significant application of 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is in the synthesis of heterocyclic structures. Using the Fischer reaction in polyphosphoric acid, this compound has been utilized to create previously unknown heterocyclic structures that contain the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. This method is particularly effective for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various alkyl and aryl substituents (Alekseev, Amirova, & Terenin, 2017).
Development of Tricyclic Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines
Another application is in the development of tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines. This involves condensation of 5-aminopyrazoles with cyclic β-keto ester followed by cyclization with phosphorous oxychloride. The process allows for conversion of 5-chloroethylpyrazolo[3,4-b]pyridines to tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines using primary amines (Toche et al., 2008).
Antibacterial Applications
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine has also been used in the synthesis of compounds with potential antibacterial properties. For instance, 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a building block for this compound, has been employed to create 1H-pyrrolo[2,3-b]pyridine systems, some of which have demonstrated antibacterial capabilities (Abdel-Mohsen & Geies, 2008).
Synthesis of Fluorescent Heterocycles
This compound is instrumental in synthesizing fluorescent heterocycles, such as pyrazolo[3,4-b]pyridines with chloroethyl side chains. These compounds, upon undergoing further chemical reactions, lead to the formation of fluorescent tricyclic structures with significant variation in their fluorescence properties depending on the substituents (Patil, Shelar, & Toche, 2011).
Neurotropic Activity Research
Studies have been conducted on the neurotropic activity of compounds derived from 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. For example, 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, a related compound, has shown to significantly reduce motor activity in mice, suggesting potential applications in neurology (Zaliznaya et al., 2020).
properties
IUPAC Name |
5-chloro-2,3,3-trimethylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILDZBGVVXAGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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